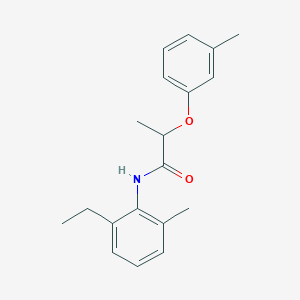![molecular formula C24H28N4O5 B250161 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B250161.png)
2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide involves the inhibition of bacterial cell wall synthesis. It inhibits the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to the disruption of the bacterial cell wall and subsequent cell death.
Biochemical and Physiological Effects:
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has been found to exhibit low toxicity and high selectivity towards bacterial cells. It has also been found to exhibit good stability and solubility in various solvents. However, it has been found to exhibit poor bioavailability, which limits its use in vivo.
Advantages and Limitations for Lab Experiments
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. It also exhibits significant activity against various bacterial and fungal strains, making it a valuable tool for studying the mechanism of action of antibacterial and antifungal agents. However, its poor bioavailability limits its use in vivo, and its selectivity towards bacterial cells may limit its use in studying eukaryotic cells.
Future Directions
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has several potential future directions for research. One possible direction is to improve its bioavailability, making it more suitable for use in vivo. Another possible direction is to study its selectivity towards bacterial cells and its potential use in developing new antibacterial agents. Additionally, its antifungal activity could be further studied to develop new antifungal agents. Finally, its potential applications in other fields, such as agriculture and environmental science, could be explored.
In conclusion, the compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications and improve its properties for use in various fields.
Synthesis Methods
The synthesis of 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide involves several steps. The first step involves the preparation of 4-isopropylphenol, which is then converted into 4-(4-isopropylphenoxy)acetic acid. This acid is then reacted with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to obtain the corresponding amide. The final step involves the reaction of the amide with 4-(4-isopropylphenoxy)acetyl chloride to obtain the target compound.
Scientific Research Applications
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against various bacterial strains, including gram-positive and gram-negative bacteria. It has also been found to exhibit antifungal activity against various fungal strains.
properties
Molecular Formula |
C24H28N4O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C24H28N4O5/c1-15(2)17-5-9-19(10-6-17)31-13-21(29)25-23-24(28-33-27-23)26-22(30)14-32-20-11-7-18(8-12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29)(H,26,28,30) |
InChI Key |
MFTCBUKABCMIJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)

![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)
